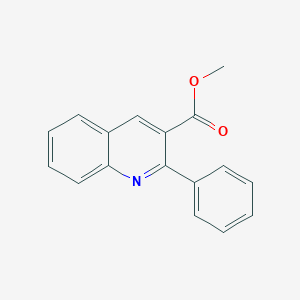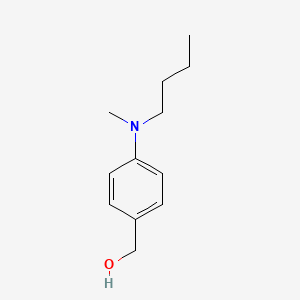![molecular formula C7H7BrN4 B12835963 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction typically occurs at 140°C and results in high yields within a short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The eco-friendly nature of this method, combined with its high efficiency, makes it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with an amine can yield an amino derivative, while condensation reactions can result in fused heterocyclic compounds.
Applications De Recherche Scientifique
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the development of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Material Sciences: The compound’s unique structure makes it suitable for applications in material sciences, such as the development of novel polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and modulating immune responses . Similarly, as a JAK inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Uniqueness
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine stands out due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7BrN4 |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN4/c1-9-7-11-10-6-5(8)3-2-4-12(6)7/h2-4H,1H3,(H,9,11) |
Clé InChI |
UCYAKACHCWGVJI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C2N1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
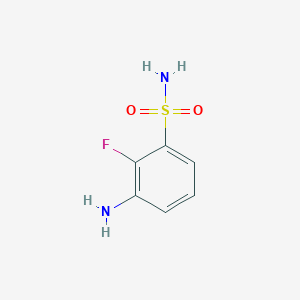
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
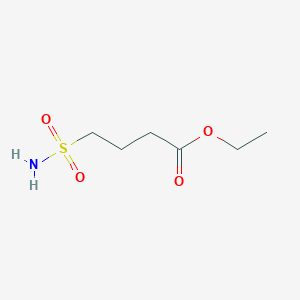
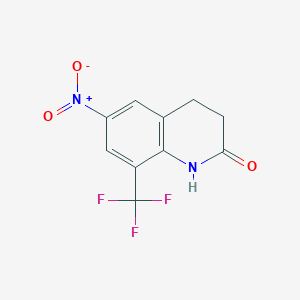




![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)

